alpha-(Bromomethyl)benzyl butyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Bromomethyl)benzyl butyl ether is an organic compound with the chemical formula C12H17BrO It consists of a benzyl group substituted with a bromomethyl group and a butyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-(Bromomethyl)benzyl butyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . In this case, the reaction would involve the use of benzyl bromide and butyl alcohol under appropriate conditions to form the desired ether.
Industrial Production Methods: Industrial production of ethers like this compound often involves similar methods to those used in laboratory synthesis, but on a larger scale. The Williamson ether synthesis remains a common method due to its efficiency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(Bromomethyl)benzyl butyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), or amines (RNH2).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl ethers or other derivatives depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol or corresponding alkanes.
Wissenschaftliche Forschungsanwendungen
Alpha-(Bromomethyl)benzyl butyl ether has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of alpha-(Bromomethyl)benzyl butyl ether involves its reactivity at the bromomethyl group and the benzyl ether linkage. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The benzyl ether linkage can be cleaved under acidic or basic conditions, releasing the corresponding alcohol and benzyl derivatives .
Vergleich Mit ähnlichen Verbindungen
Benzyl butyl ether: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Benzyl bromide: Contains a bromomethyl group but lacks the ether linkage, leading to different reactivity and applications.
Butyl ether: A simple ether without the benzyl or bromomethyl groups, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
21269-98-7 |
---|---|
Molekularformel |
C12H17BrO |
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
(2-bromo-1-butoxyethyl)benzene |
InChI |
InChI=1S/C12H17BrO/c1-2-3-9-14-12(10-13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
NNVKBBAQDRJHTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.